molecular formula C18H11N3O3S B2979778 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 361171-19-9

4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No. B2979778
CAS RN: 361171-19-9
M. Wt: 349.36
InChI Key: SDZIJPLNTYUHBY-UHFFFAOYSA-N
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Description

4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is a heterocyclic molecule that contains a chromene ring and a thiazole ring, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been found to be a potent inhibitor of various enzymes, including tyrosine kinase, cyclooxygenase, and topoisomerase. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of cyclooxygenase, which is responsible for the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide are dependent on the specific application and concentration used. This compound has been shown to exhibit cytotoxicity towards cancer cells, which is believed to be due to its ability to inhibit tyrosine kinase activity. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide in lab experiments include its potent biological activity, ease of synthesis, and potential for use in various applications. However, the limitations of using this compound include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide. These include:
1. Further investigation of the mechanism of action and specific targets of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential use of this compound as a fluorescent probe for imaging applications.
4. Development of new derivatives of this compound with improved solubility and potency.
5. Investigation of the potential use of this compound in agriculture as a pesticide or herbicide.
6. Investigation of the potential use of this compound in materials science as a component of polymers or coatings.
Conclusion
In conclusion, 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is a heterocyclic compound with significant potential for use in various applications. This compound has been extensively studied for its potential applications in medicinal chemistry, agriculture, and materials science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is by the reaction of 4-(pyridin-4-yl)thiazol-2-amine with 4-hydroxy-2H-chromen-2-one in the presence of a suitable catalyst. The resulting product is then treated with various reagents to obtain the final compound.

properties

IUPAC Name

4-oxo-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-14-9-16(24-15-4-2-1-3-12(14)15)17(23)21-18-20-13(10-25-18)11-5-7-19-8-6-11/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZIJPLNTYUHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide

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